2-(Benzylthio)ethanamine

Description

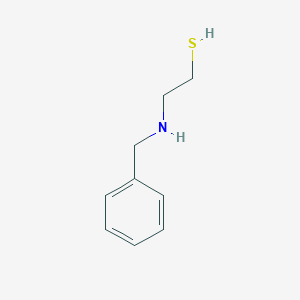

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCWHIAZZSDHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905677 | |

| Record name | 2-(Benzylsulfanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-54-1 | |

| Record name | 1007-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzylsulfanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylsulfanyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzylthio)ethanamine and its Hydrochloride Salt

This technical guide provides a comprehensive overview of 2-(Benzylthio)ethanamine and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development. This document outlines the chemical and physical properties, safety information, and potential synthetic approaches for these compounds.

Chemical Identity and Properties

This compound and its hydrochloride salt are recognized by the following CAS numbers:

A summary of their key chemical and physical properties is presented below.

Physicochemical Properties

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₉H₁₃NS[1] | C₉H₁₄ClNS[2][3] |

| Molecular Weight | 167.27 g/mol [1] | 203.73 g/mol [2][3] |

| Appearance | Colorless to light yellow liquid | Solid |

| Melting Point | 68-69 °C[5] | 126-127 °C[6] |

| Boiling Point | 95-99 °C at 0.6 Torr[5] | Not available |

| Density | 1.069 ± 0.06 g/cm³ (Predicted)[5] | Not available |

| pKa | 9.04 ± 0.10 (Predicted)[5] | Not available |

Safety and Handling

The hydrochloride salt of this compound is classified as an irritant.[2] The following tables summarize the GHS hazard and precautionary statements.

GHS Hazard Statements

| Code | Description |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

GHS Precautionary Statements

| Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash hands thoroughly after handling.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P319 | Get medical help if you feel unwell. |

| P332+P317 | If skin irritation occurs: Get medical help. |

| P337+P317 | If eye irritation persists: Get medical help. |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic approach can be inferred from the synthesis of analogous compounds. A plausible method involves the S-alkylation of cysteamine with a benzyl halide.

General Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound hydrochloride.

Caption: A potential synthetic workflow for this compound hydrochloride.

Postulated Experimental Protocol

Materials:

-

Cysteamine hydrochloride

-

Benzyl bromide

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

Preparation of Cysteamine Free Base: A solution of cysteamine hydrochloride in ethanol is treated with a stoichiometric amount of sodium ethoxide to generate the free base, cysteamine. The precipitated sodium chloride is removed by filtration.

-

S-Alkylation: To the ethanolic solution of cysteamine, an equimolar amount of benzyl bromide is added dropwise at room temperature with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

-

Workup and Isolation of Free Base: After cooling, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water to remove any remaining salts. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude this compound.

-

Purification: The crude product can be purified by vacuum distillation.

-

Formation of Hydrochloride Salt: The purified free base is dissolved in a minimal amount of diethyl ether and a solution of hydrochloric acid in ethanol is added dropwise with stirring. The resulting precipitate of this compound hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Biological Activity

As no specific signaling pathways are known for this compound, a diagrammatic representation is not applicable at this time. The logical workflow for its potential synthesis is provided in the "Synthesis and Experimental Protocols" section.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Benzylthio)ethan-1-amine hydrochloride 95% | CAS: 22572-33-4 | AChemBlock [achemblock.com]

- 4. 2-(BENZYLTHIO)ETHYLAMINE HYDROCHLORIDE | 22572-33-4 [m.chemicalbook.com]

- 5. This compound(SALTDATA: HCl) | 1007-54-1 [m.chemicalbook.com]

- 6. 2-(BENZYLTHIO)ETHYLAMINE HYDROCHLORIDE CAS#: 22572-33-4 [m.chemicalbook.com]

- 7. This compound(SALTDATA: HCl) [myskinrecipes.com]

- 8. Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

An In-depth Technical Guide to the Synthesis of 2-(Benzylthio)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(benzylthio)ethanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document details the chemical properties, a robust synthesis protocol, and thorough characterization data for this compound.

Compound Overview

This compound hydrochloride, also known as S-benzylcysteamine hydrochloride, is a sulfur-containing organic compound. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a variety of research and development applications.

Table 1: Chemical and Physical Properties [1][2]

| Property | Value |

| CAS Number | 22572-33-4 |

| Molecular Formula | C₉H₁₄ClNS |

| Molecular Weight | 203.73 g/mol |

| Appearance | Solid |

| Melting Point | 126-127 °C |

| IUPAC Name | This compound;hydrochloride |

Synthetic Pathway

The synthesis of this compound hydrochloride is typically achieved through an S-alkylation reaction. The most common and efficient route involves the reaction of cysteamine hydrochloride with benzyl chloride in the presence of a base. The free amino group of cysteamine is protonated in the hydrochloride salt, thus the reaction proceeds selectively at the thiol group, which is a stronger nucleophile. The subsequent workup with hydrochloric acid ensures the final product is isolated as its stable hydrochloride salt.

Caption: Synthetic pathway for this compound hydrochloride.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound hydrochloride.

Materials and Reagents:

| Reagent | Grade | Supplier (Example) |

| Cysteamine Hydrochloride | ≥98% | Sigma-Aldrich |

| Benzyl Chloride | ≥99% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |

| Ethanol (EtOH) | Anhydrous | VWR Chemicals |

| Diethyl Ether | Anhydrous | VWR Chemicals |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cysteamine hydrochloride (11.36 g, 0.1 mol) in 100 mL of anhydrous ethanol.

-

Basification: To the stirred solution, slowly add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of ethanol. Stir the resulting suspension at room temperature for 30 minutes.

-

S-Alkylation: Add benzyl chloride (12.66 g, 0.1 mol) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

-

Extraction: Dissolve the crude oil in 100 mL of diethyl ether and wash with water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Salt Formation: Filter the dried organic solution and cool it in an ice bath. Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound hydrochloride.

Characterization Data

The structure and purity of the synthesized this compound hydrochloride can be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data

| Technique | Observed Peaks / Chemical Shifts (δ) ppm |

| ¹H NMR | 7.25-7.40 (m, 5H, Ar-H), 3.75 (s, 2H, S-CH₂-Ar), 3.10 (t, 2H, -CH₂-NH₃⁺), 2.70 (t, 2H, -S-CH₂-) |

| ¹³C NMR | 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 39.5 (-CH₂-NH₃⁺), 36.0 (S-CH₂-Ar), 31.0 (-S-CH₂-) |

| IR (cm⁻¹) | 3000-2800 (N-H stretch of amine salt), 1600, 1495, 1450 (aromatic C=C stretch), 1420 (CH₂ bend), 700, 740 (aromatic C-H bend) |

Note: NMR spectra are typically recorded in D₂O or DMSO-d₆. Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound hydrochloride.

Caption: Workflow for the synthesis and analysis of the target compound.

Safety Information

This compound hydrochloride is an irritant. It may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

This guide provides a detailed and reproducible method for the synthesis of this compound hydrochloride. The provided characterization data will aid researchers in confirming the identity and purity of their synthesized product.

References

An In-depth Technical Guide to 2-(Benzylthio)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzylthio)ethanamine, also known by its IUPAC name 2-(benzylthio)ethan-1-amine and as S-benzylcysteamine, is a chemical compound with a molecular structure that has garnered interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and quantitative data to facilitate further investigation into its therapeutic potential.

Chemical and Physical Properties

This compound is a primary amine and a thioether. It is commonly available as a hydrochloride salt, which exhibits greater stability and solubility in aqueous solutions. The key physicochemical properties of both the free base and its hydrochloride salt are summarized in the table below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| IUPAC Name | 2-(benzylthio)ethan-1-amine | 2-(benzylthio)ethan-1-amine hydrochloride | [1] |

| Synonyms | S-Benzylcysteamine | S-Benzylcysteamine hydrochloride | [2] |

| CAS Number | 1007-54-1 | 22572-33-4 | [2][3] |

| Molecular Formula | C₉H₁₃NS | C₉H₁₄ClNS | [3] |

| Molecular Weight | 167.27 g/mol | 203.73 g/mol | [3] |

| Appearance | Solid, Semi-Solid, or Liquid | White to off-white solid | |

| Melting Point | Not reported | 126-127 °C | [4] |

| Boiling Point | Not reported | Not reported | |

| Solubility | Soluble in organic solvents | Soluble in water | |

| Storage Temperature | 2-8°C, under inert atmosphere | 4°C, stored under nitrogen | [2] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | 26.02 Ų | [2] |

| logP | Not reported | 2.3003 | [2] |

Synthesis and Characterization

Synthesis Protocol

A common method for the synthesis of this compound involves the S-alkylation of cysteamine with benzyl chloride. The following is a representative experimental protocol.

Materials:

-

Cysteamine hydrochloride

-

Benzyl chloride

-

Sodium ethoxide

-

Ethanol

-

Pyridine

Procedure:

-

Dissolve cysteamine hydrochloride in ethanol.

-

Add a solution of sodium ethoxide in ethanol to the cysteamine solution to generate the free base in situ.

-

To this mixture, add benzyl chloride dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford this compound.

-

For the preparation of the hydrochloride salt, the purified free base can be dissolved in a suitable organic solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate is then collected by filtration and dried.

A related synthesis is described for a derivative, 2-[2-(2-methoxy-5-(diethylaminomethyl)benzylthio)ethylamino]-5-(6-methyl-3-pyridylmethyl)-4-pyrimidone, where 2-(2-methoxy-5-(diethylaminomethyl)benzylthio)ethylamine is synthesized by reacting the corresponding benzyl chloride with cysteamine and sodium ethoxide in ethanol[5].

Spectral Data

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and triplets for the two methylene groups of the ethylamine chain, along with a broad singlet for the amine protons.

-

¹³C NMR (Predicted): The carbon NMR spectrum should display peaks for the aromatic carbons, the benzylic carbon, and the two aliphatic carbons of the ethylamine moiety.

Biological Activity

The biological activity of this compound itself is not extensively documented in publicly available literature. However, studies on its derivatives and the parent compound, cysteamine, provide insights into its potential pharmacological effects.

Antimicrobial Activity

Derivatives of 2-(benzylthio)amine have been investigated for their antimicrobial properties. For instance, certain 5β-cholanyl-24-benzylamine derivatives have shown activity against gram-positive bacterial strains, with their efficacy correlating with the hydrophobicity of the molecule[6]. The antimicrobial activity, expressed as the minimum inhibitory concentration (MIC), was found to be linearly related to the logP values of the uncharged species[6]. While specific MIC values for this compound are not provided, this suggests that its lipophilic nature might contribute to potential antibacterial effects.

Cytotoxicity

The cytotoxicity of the parent thiol, cysteamine, has been studied. Cysteamine's toxicity in CCRF-CEM cells is linked to the generation of hydrogen peroxide and the inhibition of glutathione peroxidase[7]. This suggests that the thioether linkage in this compound might modulate this cytotoxic mechanism. However, no direct cytotoxicity data for this compound is currently available.

Experimental Protocols for Biological Assays

To evaluate the biological potential of this compound, standard in vitro assays can be employed.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay

MTT Assay for Cell Viability:

-

Seed cancer or normal cell lines in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound hydrochloride for 24, 48, or 72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

At present, there is no specific information available regarding the signaling pathways modulated by this compound. Should future research reveal such activity, diagrams illustrating these pathways would be beneficial. Below are example diagrams representing a hypothetical experimental workflow and a potential signaling pathway that could be investigated.

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound.

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with physicochemical properties that make it a candidate for further investigation in drug discovery. While direct evidence of its biological activity is sparse, the known effects of its structural analogs suggest potential antimicrobial and cytotoxic properties. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of this compound. Future research should focus on obtaining comprehensive spectral data for unambiguous characterization, conducting a broad screening for biological activities, and, if promising results are found, elucidating its mechanism of action and pharmacokinetic profile. Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

- 1. This compound hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-(Benzylthio)ethan-1-amine hydrochloride 95% | CAS: 22572-33-4 | AChemBlock [achemblock.com]

- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Benzylthio)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylthio)ethanamine, also known as S-benzylcysteamine, is a sulfur-containing organic compound. Structurally, it features a benzyl group attached to a sulfur atom, which is in turn linked to an ethylamine moiety. This compound is primarily utilized as a chemical intermediate and a building block in the synthesis of more complex molecules, particularly in the development of radiopharmaceuticals and other biologically active agents. For instance, its hydrochloride salt is a known starting reagent in the synthesis of mercaptoacetyltriglycine (MAG3) derivatives, which are used in renal imaging.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound and its hydrochloride salt. While the direct biological activity and specific signaling pathways of this compound are not extensively documented in publicly available literature, its role as a precursor makes understanding its chemistry crucial for researchers in medicinal chemistry and drug development.

Core Data Presentation

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound (free base) and its hydrochloride salt.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃NS |

| Molecular Weight | 167.27 g/mol |

| IUPAC Name | 2-(benzylthio)ethan-1-amine |

| Synonyms | S-Benzylcysteamine, 2-(Benzylsulfanyl)ethan-1-amine |

Table 2: Physicochemical Data of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClNS | [1][2] |

| Molecular Weight | 203.73 g/mol | [1][2] |

| Melting Point | 126-127 °C | [1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [3] |

| LogP (octanol-water partition coefficient) | 2.3003 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 4 | [3] |

| CAS Number | 22572-33-4 | [1][2][3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the S-alkylation of cysteamine (2-aminoethanethiol) with a benzyl halide, such as benzyl chloride or benzyl bromide. The following is a representative experimental protocol for this synthesis.

Materials:

-

Cysteamine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Benzyl chloride

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Cysteamine Free Base: In a round-bottom flask, dissolve cysteamine hydrochloride in anhydrous ethanol. To this solution, add a solution of sodium ethoxide in ethanol (1 equivalent) dropwise at 0 °C with stirring. The reaction mixture is typically stirred for 30 minutes to an hour to ensure the complete formation of the cysteamine free base.

-

S-Alkylation: To the solution containing the cysteamine free base, add benzyl chloride (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 3-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Formation of Hydrochloride Salt (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether. The precipitate that forms is the hydrochloride salt, which can be collected by filtration, washed with cold ether, and dried.

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Biological Activity and Signaling Pathways

There is limited publicly available information detailing the specific biological activities, mechanism of action, or associated signaling pathways for this compound itself. Its primary significance in the context of drug development appears to be as a precursor or intermediate in the synthesis of more complex molecules. Researchers interested in the biological effects of compounds derived from this compound should conduct specific assays based on the therapeutic target of the final synthesized molecules.

Conclusion

This compound is a valuable chemical intermediate with well-defined chemical properties and established synthetic routes. This guide provides the foundational technical information required for its synthesis and handling in a research and development setting. While its direct pharmacological profile is not extensively characterized, its utility as a building block in the creation of targeted therapeutic and diagnostic agents is clear. Future research may yet uncover novel biological activities for this compound and its simple derivatives.

References

Spectral Analysis of 2-(Benzylthio)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(Benzylthio)ethanamine, a compound of interest in various research and development applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: 2-(benzylsulfanyl)ethanamine

-

Molecular Formula: C₉H₁₃NS

-

Molecular Weight: 167.27 g/mol

-

CAS Number: 1007-54-1

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | C₆H₅- |

| ~3.75 | s | 2H | -S-CH₂ -Ph |

| ~2.85 | t | 2H | -S-CH₂-CH₂ -NH₂ |

| ~2.65 | t | 2H | -S-CH₂ -CH₂-NH₂ |

| ~1.50 | br s | 2H | -NH₂ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~138.5 | Quaternary C (C₆H₅) |

| ~129.0 | CH (C₆H₅) |

| ~128.5 | CH (C₆H₅) |

| ~127.0 | CH (C₆H₅) |

| ~42.0 | -S-CH₂-C H₂-NH₂ |

| ~36.0 | -S-C H₂-Ph |

| ~34.0 | -S-C H₂-CH₂-NH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380, ~3300 | Medium | N-H stretch (primary amine) |

| ~3060, ~3030 | Medium | Aromatic C-H stretch |

| ~2920, ~2850 | Medium | Aliphatic C-H stretch |

| ~1585 | Medium | N-H bend (scissoring) |

| ~1495, ~1450 | Strong | Aromatic C=C stretch |

| ~700, ~740 | Strong | C-H out-of-plane bend |

| ~690 | Strong | C-S stretch |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity | Proposed Fragment Ion |

| 167 | High | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |

| 65 | Medium | [C₅H₅]⁺ |

| 44 | High | [CH₂=NH₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.7 mL of CDCl₃ or D₂O) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, the spectral width is typically set to 16 ppm, and 16-32 scans are acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 240 ppm is used, and several hundred to a few thousand scans are accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound is typically acquired using Electron Ionization (EI) on a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column before entering the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer.

The Solubility of 2-(Benzylthio)ethanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Benzylthio)ethanamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the physicochemical properties of the molecule and the general principles of amine solubility. Furthermore, this guide presents a detailed, standardized experimental protocol for the quantitative determination of its solubility in various organic solvents, enabling researchers to generate precise data for applications in synthesis, purification, formulation, and drug development.

Introduction to this compound

This compound, also known as S-benzylcysteamine, is a primary amine and a thioether. Its structure, featuring a flexible ethylamine chain, a sulfur atom, and a benzyl group, dictates its physical and chemical properties, including its solubility. The presence of the amine group allows for hydrogen bonding and gives the molecule basic properties, while the benzyl group introduces a significant nonpolar character. Understanding its solubility is crucial for its handling, reaction setup, and the development of potential pharmaceutical formulations.

Physicochemical Properties of this compound and its Hydrochloride Salt:

| Property | This compound | This compound Hydrochloride | Reference |

| CAS Number | 1007-54-1 | 22572-33-4 | [1][2] |

| Molecular Formula | C₉H₁₃NS | C₉H₁₄ClNS | [1][2] |

| Molecular Weight | 167.27 g/mol | 203.73 g/mol | [1][2] |

| Physical Form | Solid or Semi-Solid or Liquid or Lump | Solid | [1][3] |

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The molecule possesses both polar (amine) and nonpolar (benzyl, thioether) characteristics, suggesting a broad range of solubility. Amines are generally soluble in many organic solvents.[4] The hydrochloride salt, being a salt, is expected to have higher solubility in polar protic solvents.

Table of Predicted Solubility:

| Solvent Class | Solvent | Polarity | Predicted Solubility of this compound | Predicted Solubility of this compound HCl | Rationale |

| Protic Polar | Methanol, Ethanol | High | High | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. The salt form will readily dissolve. |

| Aprotic Polar | Acetone, Ethyl Acetate | Medium | High | Moderate | The polarity of these solvents can solvate the amine group. |

| Dichloromethane | Medium | High | Low | Dichloromethane is a good solvent for many organic compounds.[5][6] | |

| Dimethyl Sulfoxide (DMSO) | High | High | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances. | |

| Nonpolar | Toluene, Hexane | Low | Moderate to High | Low | The nonpolar benzyl group will interact favorably with these solvents. The amine group may limit solubility in very nonpolar solvents like hexane. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. This compound | 1007-54-1 [sigmaaldrich.com]

- 2. This compound hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(BENZYLTHIO)ETHYLAMINE HYDROCHLORIDE | 22572-33-4 [m.chemicalbook.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. Dichloromethane Solvent Properties [macro.lsu.edu]

- 6. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-(Benzylthio)ethanamine

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to 2-(Benzylthio)ethanamine and its hydrochloride salt.

Hazard Identification and Classification

This compound is classified as an irritant.[1] The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound hydrochloride[2]:

-

Skin Corrosion/Irritation: Category 2[2]

-

Serious Eye Damage/Eye Irritation: Category 2[2]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[2]

GHS Pictograms:

Signal Word: Warning[3]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is critical for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C9H13NS | [1] |

| Molecular Weight | 167.27 g/mol (free base) | [1] |

| Molecular Weight | 203.73 g/mol (hydrochloride salt) | [2] |

| Physical Form | Solid, Semi-Solid, Liquid, or Lump | [4] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [4] |

Toxicological Information

Toxicological data is essential for assessing the potential health risks associated with a substance. The available data for this compound hydrochloride is summarized below.

| Test | Species | Route of Administration | Value | Source |

| LD50 (Lethal Dose, 50%) | Mouse | Intraperitoneal | 100 mg/kg | [3] |

Experimental Protocols:

Detailed experimental protocols for the cited LD50 value are not publicly available in the provided search results. Toxicity studies of this nature are typically conducted under standardized guidelines (e.g., OECD, EPA) which involve administering escalating doses of the substance to a group of animals and observing the mortality rate over a specified period. The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize exposure and ensure laboratory safety.

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and personal clothing.[5]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[5][7]

-

Wear suitable protective clothing, gloves, and eye/face protection.[5]

-

Keep away from sources of ignition and incompatible materials such as acids, bases, and oxidizing agents.[5][7]

Conditions for Safe Storage:

-

Store in a tightly-closed container.[5]

-

Keep in a cool, dry, and well-ventilated place.[7]

-

Store locked up.[5]

-

Store under an inert atmosphere.[7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is a critical line of defense against chemical exposure.

-

Eye/Face Protection: Wear safety glasses with side-shields, chemical goggles, or a face shield.[1][8] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing to prevent skin exposure.[1][7] A lab coat should be worn.[9]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

-

Footwear: Wear waterproof or chemical-resistant boots or shoe coverings.[8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

General Advice: Move out of the dangerous area. Consult a physician and show them the safety data sheet.[5]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[5][10]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Wash clothing before reuse.[5] Get medical attention.[10]

-

Eye Contact: Immediately flush open eyes with running water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[5][10] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] Obtain medical aid immediately.[5][10]

-

Ingestion: Do NOT induce vomiting without medical advice.[5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Obtain medical aid immediately.[5]

Accidental Release Measures

A clear and practiced emergency plan is essential for responding to accidental releases.

-

Personal Precautions: Evacuate the area.[7] Ensure adequate ventilation.[7] Wear appropriate personal protective equipment.[7] Avoid breathing vapors, mist, or gas.[11]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

-

Methods for Containment and Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[6][11]

Visualized Workflows

The following diagrams illustrate standardized workflows for handling emergencies involving this compound.

Caption: Workflow for handling a chemical spill.

Caption: First aid procedures for exposure.

References

- 1. 22572-33-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. This compound hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(BENZYLTHIO)ETHYLAMINE HYDROCHLORIDE | 22572-33-4 [m.chemicalbook.com]

- 4. This compound | 1007-54-1 [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. fishersci.com [fishersci.com]

- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 9. nbinno.com [nbinno.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to the Chemical Reactivity of the Thiol Ether in 2-(Benzylthio)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the thiol ether functionality in 2-(Benzylthio)ethanamine, a molecule of interest in various research and development settings. The document details the primary reactions this moiety undergoes, including oxidation, S-alkylation, and S-debenzylation. While specific quantitative kinetic data for this compound is not extensively available in the public domain, this guide leverages data from closely related model systems to provide valuable insights into its expected reactivity. Detailed experimental protocols, adapted from established methodologies for similar substrates, are provided to serve as a starting point for laboratory investigations.

Oxidation of the Thiol Ether

The sulfur atom in the thiol ether of this compound is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone. This transformation is of significant interest, particularly in the context of drug metabolism and the design of stimuli-responsive molecules. The oxidation can be triggered by various reactive oxygen species (ROS), with hydrogen peroxide (H₂O₂) and hypochlorite (OCl⁻) being the most biologically relevant.

Reactivity with Hydrogen Peroxide (H₂O₂)

The oxidation of thioethers by hydrogen peroxide is generally a slow process under physiological conditions. The reaction proceeds via a nucleophilic attack of the sulfur atom on the peroxide oxygen.

Logical Diagram of Thioether Oxidation by H₂O₂

Caption: Stepwise oxidation of the thioether to sulfoxide and then to sulfone.

Quantitative Data on Thioether Oxidation by H₂O₂ (Model Systems)

While specific kinetic data for this compound is unavailable, the following table summarizes second-order rate constants for the oxidation of various model thioethers by H₂O₂. This data suggests that the oxidation of the aliphatic thioether in this compound is likely to be a slow process.

| Thioether Substrate | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| Methionine | 2.0 x 10⁻² | pH 7.4, 37°C |

| 4-(Methylthio)anisole | 2.53 x 10⁻³ | PBS (20% MeOH), pH 7.4, 37°C |

| 4-(Methylthio)phenol | 7.8 x 10⁻³ | PBS (20% MeOH), pH 7.4, 37°C |

Data extrapolated from studies on related compounds. The reactivity of this compound may vary.

Reactivity with Hypochlorite (OCl⁻)

In contrast to H₂O₂, hypochlorite is a much more potent oxidizing agent for thioethers. The reaction is significantly faster, with half-lives in the range of seconds to minutes under similar conditions.

Quantitative Data on Thioether Oxidation by NaOCl (Model Systems)

The following table presents the second-order rate constants for the oxidation of model thioethers by sodium hypochlorite. The data indicates a rapid oxidation process.

| Thioether Substrate | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| Methionine | 3.7 x 10⁸ | pH 7.4, 37°C |

| 4-(Methylthio)anisole | > 10⁴ | PBS (5% ACN), pH 7.4, 37°C |

| 4-Nitro-thioanisole | 1.2 x 10⁴ | PBS (5% ACN), pH 7.4, 37°C |

Data extrapolated from studies on related compounds. The reactivity of this compound may vary.

Experimental Protocol for Thioether Oxidation

This protocol provides a general method for monitoring the oxidation of a thioether.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrogen peroxide (H₂O₂) solution (stock concentration to be determined)

-

Sodium hypochlorite (NaOCl) solution (stock concentration to be determined)

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

In a quartz cuvette or reaction vial, prepare a solution of this compound in PBS at the desired final concentration (e.g., 50 µM).

-

Initiate the reaction by adding a known concentration of the oxidizing agent (H₂O₂ or NaOCl).

-

Monitor the reaction progress over time by observing the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer or by analyzing aliquots using HPLC.

-

Determine the pseudo-first-order rate constant from the plot of ln([Thioether]) versus time.

-

Repeat the experiment with varying concentrations of the oxidizing agent to determine the second-order rate constant.

S-Alkylation of the Thiol Ether

The sulfur atom in the thiol ether of this compound is nucleophilic and can react with electrophiles, such as alkyl halides, in an S-alkylation reaction. This results in the formation of a sulfonium ion.

Reaction Mechanism for S-Alkylation

Caption: S-alkylation of the thioether via an SN2 mechanism.

Experimental Protocol for S-Alkylation

This protocol outlines a general procedure for the S-alkylation of a thioether.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

A polar aprotic solvent (e.g., acetone, acetonitrile, or DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

Add the alkyl halide to the solution (typically 1.1 to 1.5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) or by removal of the solvent under reduced pressure.

-

The resulting sulfonium salt can be purified by recrystallization.

S-Debenzylation of the Thiol Ether

The benzyl group on the sulfur atom can be cleaved under various conditions, a reaction known as S-debenzylation. This is a crucial transformation for deprotection strategies in organic synthesis. Common methods include reduction with sodium in liquid ammonia or catalytic hydrogenation.

Experimental Workflow for S-Debenzylation

Caption: A general workflow for the S-debenzylation of this compound.

Experimental Protocol for S-Debenzylation (Sodium in Liquid Ammonia)

This protocol describes a common method for cleaving the benzyl-sulfur bond.

Materials:

-

This compound

-

Anhydrous liquid ammonia

-

Sodium metal

-

Anhydrous ethanol or ammonium chloride (for quenching)

-

Dry ice/acetone bath

Procedure:

-

Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a septum in a well-ventilated fume hood.

-

Cool the flask in a dry ice/acetone bath and condense anhydrous ammonia into the flask.

-

Dissolve this compound in the liquid ammonia.

-

Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.

-

Stir the reaction for a designated period (e.g., 1-2 hours).

-

Quench the reaction by the cautious addition of anhydrous ethanol or ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight.

-

Dissolve the residue in water and extract with an organic solvent to remove toluene (the byproduct).

-

The aqueous layer containing the desired cysteamine can be further purified.

Disclaimer: The provided experimental protocols are intended as a general guide. Researchers should consult relevant literature and perform appropriate risk assessments before conducting any experiment. The quantitative data presented is based on model systems and should be used as an estimation of the reactivity of this compound.

The Multifaceted Biological Activities of 2-(Benzylthio)ethanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of 2-(benzylthio)ethanamine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, which includes anticancer, antibacterial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support further research and development in this promising area.

Anticancer Activity of 2-(Benzylthio)-1H-benzimidazole Derivatives

Derivatives of 2-(benzylthio)-1H-benzimidazole have demonstrated notable cytotoxic effects against various human cancer cell lines. The primary mechanism of action is believed to be the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 2-(benzylthio)-1H-benzimidazole derivatives against different cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | A549 (Lung Carcinoma) | 111.70 ± 6.22 | [1] |

| DLD-1 (Colorectal Adenocarcinoma) | 185.30 ± 5.87 | [1] | |

| 2b | A549 (Lung Carcinoma) | 176.80 ± 4.66 | [1] |

| Compound 11i | A-549 (Lung Carcinoma) | 1.48 | [2] |

| Compound 11p | A-549 (Lung Carcinoma) | 1.92 | [2] |

| Compound 5a | A549 (Lung Carcinoma) | 2.2 | [2] |

| Various Derivatives | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Materials:

-

Human cancer cell lines (e.g., A549, DLD-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Inhibition of Tubulin Polymerization and Induction of Apoptosis

The proposed mechanism of anticancer action for these derivatives involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, the compounds induce cell cycle arrest, typically at the G2/M phase, which subsequently triggers the apoptotic cascade.

Antibacterial Activity of this compound Derivatives

Certain derivatives, particularly those based on the pyrimidine and benzimidazole scaffolds, have shown significant activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. The proposed mechanism involves the inhibition of essential bacterial enzymes like FtsZ, which is crucial for cell division.

Quantitative Antibacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various bacterial strains.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(benzylthio)pyrimidine (6c) | Staphylococcus aureus | 125 | [4] |

| 2-(benzylthio)pyrimidine (6m) | Staphylococcus aureus | 500 | [4] |

| Escherichia coli | 500 | [4] | |

| 2-(benzylthio)-1H-benzimidazole Derivatives | Staphylococcus aureus | 140 - 320 | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Inoculum: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

-

Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

-

Inoculation: Dilute the bacterial suspension in MHB and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without the compound) and a negative control (broth only).[6]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[6]

Proposed Mechanism: Inhibition of Bacterial Cell Division via FtsZ

FtsZ is a bacterial homolog of tubulin and is a key component of the cell division machinery. It polymerizes to form the Z-ring at the site of division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.

SIRT2 Inhibition by 3-(Benzylthio)benzamide Derivatives

Derivatives of 3-(benzylthio)benzamide have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. SIRT2 has various cellular substrates, including α-tubulin. Inhibition of SIRT2's deacetylase activity leads to hyperacetylation of α-tubulin and has shown therapeutic potential in models of neurodegenerative diseases like Huntington's disease.

Quantitative SIRT2 Inhibition Data

The following table shows the SIRT2 inhibitory activity of selected 3-(benzylthio)benzamide derivatives.

| Compound | SIRT2 IC50 (µM) | SIRT1 Inhibition at 50 µM (%) | SIRT3 Inhibition at 50 µM (%) | Reference |

| 17 | 0.58 ± 0.05 | < 25 | < 25 | [7] |

| 18 | 0.65 ± 0.07 | < 25 | < 25 | [7] |

Experimental Protocol: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay measures the deacetylase activity of SIRT2 on a fluorogenic acetylated peptide substrate.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate

-

NAD+

-

Developer solution

-

Assay buffer

-

96-well black plates

-

Fluorometric microplate reader

Procedure:

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the SIRT2 enzyme to each well. Then, add the test compounds at various concentrations and a positive control inhibitor (e.g., Nicotinamide). Incubate for a short period (e.g., 5-10 minutes) at 37°C.[3]

-

Reaction Initiation: Initiate the deacetylase reaction by adding a mixture of the fluorogenic substrate and NAD+. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Development: Stop the reaction and initiate the development step by adding a developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent group. Incubate for 10-15 minutes at room temperature.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[3]

-

Data Analysis: The percentage of inhibition is calculated relative to the enzyme control without any inhibitor. IC50 values are determined from the dose-response curves.

Signaling Pathway: SIRT2-Mediated Deacetylation of α-Tubulin

SIRT2 is a NAD+-dependent deacetylase that removes acetyl groups from lysine residues of its substrates, including α-tubulin. Inhibition of SIRT2 by 3-(benzylthio)benzamide derivatives prevents this deacetylation, leading to an accumulation of acetylated α-tubulin. This has been linked to protective effects in models of Huntington's disease, potentially by affecting protein aggregation and cellular transport.

Conclusion

The diverse biological activities of this compound derivatives highlight their potential as a versatile scaffold for the development of new therapeutic agents. The data and protocols presented in this guide offer a foundation for researchers to further explore the anticancer, antibacterial, and enzyme-inhibiting properties of this promising class of compounds. Future studies focusing on structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy are warranted to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. blocksandarrows.com [blocksandarrows.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

The Versatile Building Block: A Technical Guide to 2-(Benzylthio)ethanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylthio)ethanamine, a seemingly simple molecule, has emerged as a powerful and versatile building block in the intricate world of organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic amine and a flexible benzylthio group, allows for the construction of a diverse array of complex heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to empower researchers in their quest for novel bioactive molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The properties of this compound and its commonly used hydrochloride salt are summarized below.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₉H₁₃NS | C₉H₁₄ClNS |

| Molecular Weight | 167.27 g/mol | 203.73 g/mol [1][2][3] |

| CAS Number | 1007-54-1 | 22572-33-4[1][3] |

| Appearance | Not explicitly found | Solid |

| Storage | Not explicitly found | 4°C, stored under nitrogen[4] |

| Safety | Not explicitly found | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][3] |

Synthesis of this compound

The reliable synthesis of this compound is the crucial first step for its application as a building block. A common and effective method involves the S-alkylation of cysteamine with benzyl chloride.

Experimental Protocol: Synthesis of this compound from Cysteamine Hydrochloride and Benzyl Chloride

This protocol outlines a general procedure for the synthesis of S-benzylcysteamine.

Materials:

-

Cysteamine hydrochloride

-

Benzyl chloride

-

Sodium hydroxide (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

-

Dissolution and Basification: In a round-bottom flask, dissolve cysteamine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2.0 eq) in water, maintaining the temperature below 10°C.

-

S-Alkylation: To the cooled solution of free cysteamine, add benzyl chloride (1.0-1.2 eq) dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Applications in the Synthesis of Bioactive Heterocycles

The true utility of this compound lies in its ability to serve as a scaffold for the synthesis of a wide range of heterocyclic compounds, many of which exhibit promising biological activities.

Synthesis of 2-(Benzylthio)pyrimidine Derivatives

Derivatives of pyrimidine are well-known for their diverse pharmacological properties. The benzylthio moiety can be readily introduced at the 2-position of the pyrimidine ring.

General Reaction Scheme:

Figure 1: General synthesis of 2-(benzylthio)pyrimidines.

A series of 2-(benzylthio)pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus.[5][6][7] The minimum inhibitory concentration (MIC) values for some of these compounds are presented in the table below.

| Compound | Substituent on Benzyl Ring | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |

| 6c | 4-F | >500 | 125 |

| 6d | 2,4-diCl | 500 | 62.5 |

| 6h | 4-CO₂Me | 250 | 125 |

| 6m | (benzimidazol-2-yl)methyl | 125 | 62.5 |

Data adapted from Achi et al., 2021.[6][7]

Synthesis of 2-(Benzylthio)benzimidazole Derivatives

Benzimidazole is another privileged scaffold in medicinal chemistry. The synthesis of 2-(benzylthio)benzimidazoles can be achieved through the S-alkylation of 2-mercaptobenzimidazole.

Experimental Protocol: Synthesis of 2-(Benzylthio)-1H-benzimidazole

This protocol is adapted from established literature procedures.[8]

Materials:

-

2-Mercaptobenzimidazole (6.66 mmol, 1.00 g)

-

Benzyl chloride (7.99 mmol, 1.01 g, 1.2 equivalents)

-

Anhydrous ethanol (10 mL)

-

5% aqueous potassium bicarbonate solution

-

Cold ethanol

Procedure:

-

Reaction Setup: Dissolve 2-mercaptobenzimidazole in anhydrous ethanol in a round-bottom flask.

-

Addition of Reagent: Add benzyl chloride to the solution.

-

Reflux: Reflux the reaction mixture for 2 hours.

-

Neutralization and Precipitation: After cooling to room temperature, neutralize the reaction medium with a 5% aqueous solution of potassium bicarbonate.

-

Isolation: Filter the resulting precipitate and wash it with cold ethanol to obtain the product.[8]

These benzimidazole derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[8]

Spectroscopic Data of Representative Derivatives

The structural characterization of synthesized compounds is crucial. Below are representative spectroscopic data for 2-(benzylthio)pyrimidine and 2-(benzylthio)benzimidazole derivatives.

2-(Benzylthio)pyrimidine Derivatives[5][6][9]

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (ESI) |

| 6a | 11.20 (s, 1H, NH), 7.36-6.93 (m, 10H, Hₐᵣ), 5.82 (s, 1H, CH), 4.91 (d, J=13.4 Hz, 1Hₐ, S-CH₂), 4.28 (d, J=13.4 Hz, 1Hₑ, S-CH₂), 4.22-3.82 (m, 2H, O-CH₂), 2.57 (s, 3H, CH₃), 1.14 (t, J=7.1 Hz, 3H, CH₃) | 164.01, 161.00, 142.95, 139.64, 132.94, 129.10, 129.03, 128.98, 128.51, 127.28, 106.20, 61.05, 54.71, 37.34, 17.28, 13.90 | Calc for C₂₁H₂₃N₂O₂S (M+H)⁺: 367.1576. Found: 367.1570 |

| 6b | 7.56-6.89 (m, 9H, Hₐᵣ), 5.59 (s, 1H, CH), 4.90 (d, J=16.3 Hz, 1Hₐ, S-CH₂), 4.38 (d, J=16.3 Hz, 1Hₑ, S-CH₂), 4.10-3.99 (m, 2H, CH₂-O), 2.38 (s, 3H, CH₃), 1.08 (t, J=7.1 Hz, 3H, CH₃) | 164.55, 144.31, 140.62, 135.11, 132.87, 130.96, 129.33, 128.92, 127.24, 104.89, 60.97, 54.98, 34.66, 17.42, 14.30 | Calc for C₂₁H₂₂ClN₂O₂S (M+H)⁺: 401.1017. Found: 401.1015 |

Data adapted from Achi et al., 2021.[6][9]

2-(Benzylthio)benzimidazole Derivatives[8][10]

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | HRMS (ESI) |

| 2-(chloromethyl)-1H-benzimidazole | 7.19-7.24 (m, 2H, Hₐᵣ), 7.54-7.58 (m, 2H, Hₐᵣ), 4.92 (s, 2H, CH₂) | 149.57, 138.52, 122.28, 115.26, 38.29 | Calc for C₈H₈ClN₂ (M+H)⁺: 167.7312. Found: 167.7316 |

| 2-{[(4-nitrobenzyl)thio]methyl}-1H-benzimidazole | Not explicitly found | Not explicitly found | Calc for C₁₅H₁₄N₃O₂S (M+H)⁺: 300.1366. Found: 300.1369 |

Data adapted from Achi et al., 2022 and Benchchem.[8][10]

Biological Targets and Signaling Pathways

The therapeutic potential of molecules derived from this compound stems from their interaction with specific biological targets and modulation of key signaling pathways.

DCN1-UBC12 Protein-Protein Interaction

A notable discovery is the identification of a 2-(benzylthio)pyrimidine-based compound as a potent and selective inhibitor of the DCN1-UBC12 protein-protein interaction. DCN1 acts as a co-E3 ligase that, in conjunction with the E2 conjugating enzyme UBC12, facilitates the neddylation of cullin proteins.[1][11][12][13] This neddylation is crucial for the activation of Cullin-RING E3 ligases (CRLs), which play a pivotal role in protein ubiquitination and degradation.[12][13]

Figure 2: The DCN1-UBC12 signaling pathway and its inhibition.

By inhibiting the DCN1-UBC12 interaction, these compounds can selectively block the neddylation of specific cullins, such as cullin 3, leading to the accumulation of CRL3 substrates like NRF2. This targeted inhibition offers a promising therapeutic strategy for diseases where the neddylation pathway is dysregulated, such as in certain cancers and fibrotic conditions.[14]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[15][16][17][18] The canonical pathway involves the activation of the IKK complex, which phosphorylates IκB proteins, leading to their ubiquitination and degradation. This releases NF-κB dimers to translocate to the nucleus and regulate gene expression.[15][16]

Figure 3: The canonical NF-κB signaling pathway.

Some pyrimidine derivatives have demonstrated anti-inflammatory properties, and it is hypothesized that their mechanism of action may involve the modulation of the NF-κB signaling pathway. By inhibiting key components of this pathway, these compounds could potentially reduce the expression of pro-inflammatory genes, offering a therapeutic avenue for inflammatory diseases.

Conclusion

This compound has proven to be a highly valuable and adaptable building block in the synthesis of medicinally relevant heterocyclic compounds. Its straightforward synthesis and versatile reactivity provide access to a rich chemical space of pyrimidine, benzimidazole, and other derivatives. The demonstrated biological activities of these compounds, including antibacterial, anticancer, and specific enzyme inhibition, underscore the importance of this scaffold in drug discovery. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area, ultimately leading to the discovery of novel and effective therapeutic agents.

References

- 1. Discovery of neddylation E2s inhibitors with therapeutic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. scirp.org [scirp.org]

- 10. tsijournals.com [tsijournals.com]

- 11. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Blockade of neddylation through targeted inhibition of DCN1 alleviates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Nuclear Factor Kappa B (NF-kB) signaling in cancer development and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 18. mdpi.com [mdpi.com]